Cas no 106264-79-3 (Dimethyl thio-toluene diamine)
Dimethyl thio-toluene diamine Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl thio-toluene diamine
- 3,5-Dimethylthio-2,4-toluenediamine
- 2,4-Diamino-3,5-dimethylthiotoluene
- Dimethoxysulfide toluene diamine
- DMTDA CURATIVE
- DADMT
- DMTDA
- ETHACURE
- Ethacure 300
- Ccris 3550
- Dimethyl Thio Toluene Diamine (DMTDA)
- DiMethylthiotoluenediaMine (DMTDA, E-300)
- 6-methyl-2,4-bis(methylthio)phenylene-1,3-diamine
- 1,3-Benzenediamine, 2(or 4)-methyl-4,6(or 2,6)-bis(methylthio)-
- 2(or 4)-Methyl-4,6(or 2,6)-bis(methylthio)-1,3-benzenediamine
-
- MDL: MFCD09056718
- Inchi: 1S/C9H14N2S2/c1-5-4-6(12-2)8(11)9(13-3)7(5)10/h4H,10-11H2,1-3H3
- InChI Key: AOFIWCXMXPVSAZ-UHFFFAOYSA-N
- SMILES: C1(C=C(C)C(N)=C(SC)C=1N)SC
Computed Properties
- Exact Mass: 214.06000
- Monoisotopic Mass: 214.05984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103
Experimental Properties
- Density: 1.206
- Boiling Point: 200 ºC (1.68 mmHg)
- Flash Point: 163.4 °C
- Refractive Index: 1.659
- PSA: 102.64000
- LogP: 3.76560
- Solubility: 162mg/L at 20℃
Dimethyl thio-toluene diamine Security Information
- Hazardous Material transportation number:UN 2810
- Hazard Category Code: R43;R50/53
- Safety Instruction: S2-S24-S37-S60-S61
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R43; R50/53
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
Dimethyl thio-toluene diamine Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Dimethyl thio-toluene diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D904774-2.5kg |
Dimethyl Thio-Toluene Diamine |
106264-79-3 | 99.5% | 2.5kg |
1,172.00 | 2021-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574926-25g |
2,4-Diamino-3,6-dimethylbenzothialdehyde |
106264-79-3 | 98% | 25g |
¥50.00 | 2024-08-09 | |
| 1PlusChem | 1P0084I8-1g |
Ethacure 300 |
106264-79-3 | 1g |
$290.00 | 2023-12-26 | ||
| 1PlusChem | 1P0084I8-5g |
Ethacure 300 |
106264-79-3 | 5g |
$864.00 | 2023-12-26 | ||
| abcr | AB295082-10g |
Dimethylthiotoluenediamine (DMTDA); . |
106264-79-3 | 10g |
€416.10 | 2025-02-15 | ||
| abcr | AB295082-25g |
Dimethylthiotoluenediamine (DMTDA); . |
106264-79-3 | 25g |
€897.40 | 2025-02-15 | ||
| A2B Chem LLC | AD78288-1g |
Ethacure 300 |
106264-79-3 | 1g |
$266.00 | 2024-04-20 | ||
| A2B Chem LLC | AD78288-5g |
Ethacure 300 |
106264-79-3 | 5g |
$797.00 | 2024-04-20 | ||
| Aaron | AR0084QK-100g |
Ethacure 300 |
106264-79-3 | 99% | 100g |
$21.00 | 2025-02-10 | |
| Aaron | AR0084QK-500g |
Ethacure 300 |
106264-79-3 | 99% | 500g |
$51.00 | 2025-02-10 |
Dimethyl thio-toluene diamine Suppliers
Dimethyl thio-toluene diamine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Dimethyl thio-toluene diamine
Professional Introduction to Dimethyl thio-toluene diamine (CAS No. 106264-79-3)
Dimethyl thio-toluene diamine, with the chemical identifier CAS No. 106264-79-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it valuable in various applications, particularly in the synthesis of advanced materials and pharmaceutical intermediates. This introduction aims to provide a comprehensive overview of Dimethyl thio-toluene diamine, highlighting its chemical properties, potential applications, and recent advancements in research.
The molecular structure of Dimethyl thio-toluene diamine consists of a toluene ring substituted with a thiol group and two methylamino groups. This configuration imparts distinct reactivity and functionalization possibilities, making it a versatile building block in organic synthesis. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring enhances its utility in various chemical reactions, including nucleophilic substitution and condensation reactions.
In recent years, Dimethyl thio-toluene diamine has been explored for its potential role in the development of novel pharmaceuticals. Its ability to act as a precursor in the synthesis of complex molecules has made it a subject of interest for medicinal chemists. For instance, studies have demonstrated its utility in constructing heterocyclic compounds, which are known for their broad spectrum of biological activities. The incorporation of the thiol group into pharmacophores can lead to enhanced binding affinity and improved pharmacokinetic properties, making this compound a promising candidate for drug discovery efforts.
The pharmaceutical industry has been particularly interested in leveraging the unique properties of Dimethyl thio-toluene diamine to develop new therapeutic agents. Research has shown that derivatives of this compound exhibit potential antimicrobial and anti-inflammatory effects. These findings are supported by experimental data indicating that certain modifications to the molecular structure can enhance biological activity while minimizing toxicity. Such discoveries underscore the importance of Dimethyl thio-toluene diamine as a key intermediate in the synthesis of next-generation drugs.
Beyond pharmaceutical applications, Dimethyl thio-toluene diamine has found utility in the field of materials science. Its reactivity allows for the creation of polymers and coatings with tailored properties. For example, researchers have utilized this compound to develop conductive polymers that exhibit high thermal stability and electrical conductivity. These materials are particularly valuable in electronic devices and energy storage systems, where performance under extreme conditions is critical.
The synthesis of Dimethyl thio-toluene diamine involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Recent innovations in catalytic systems have further improved yields and reduced byproduct formation, enhancing the overall sustainability of its production.
In conclusion, Dimethyl thio-toluene diamine (CAS No. 106264-79-3) is a multifunctional compound with significant potential across multiple industries. Its unique chemical properties make it an invaluable tool in pharmaceutical research, materials science, and beyond. As research continues to uncover new applications and synthetic strategies, the importance of this compound is expected to grow further. The ongoing development of innovative derivatives and synthetic routes ensures that Dimethyl thio-toluene diamine will remain at the forefront of scientific exploration for years to come.
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